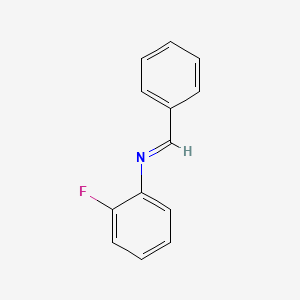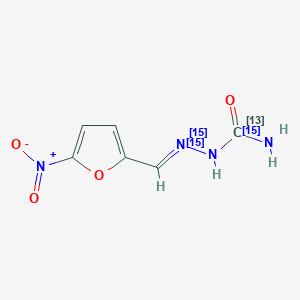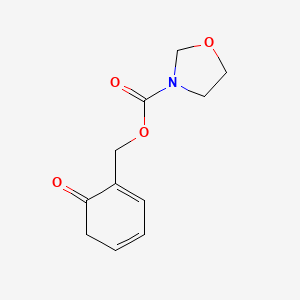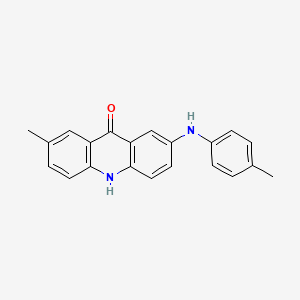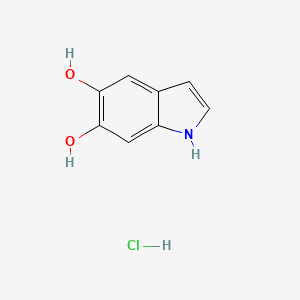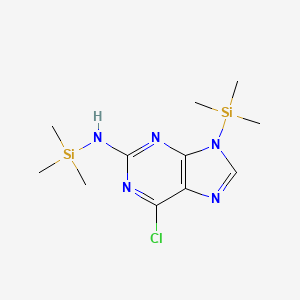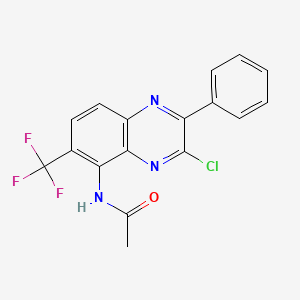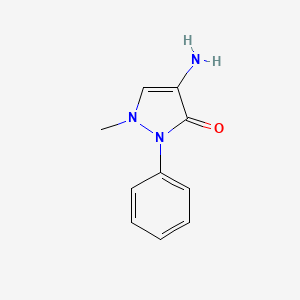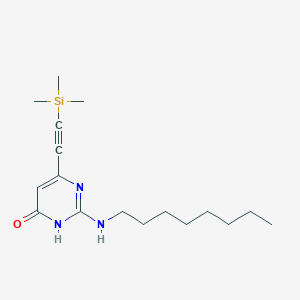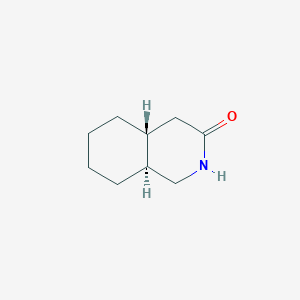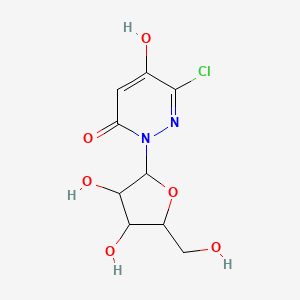
3-Chloro-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxypyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxypyridazin-4(1H)-one is a complex organic compound that features a pyridazinone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxypyridazin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tetrahydrofuran moiety: This step might involve the use of protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-hydroxypyridazin-4(1H)-one: Lacks the tetrahydrofuran moiety.
1-(3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridazin-4(1H)-one: Lacks the chloro group.
3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl derivatives: Similar tetrahydrofuran moiety but different core structures.
Uniqueness
The uniqueness of 3-Chloro-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxypyridazin-4(1H)-one lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity.
Properties
CAS No. |
87008-90-0 |
|---|---|
Molecular Formula |
C9H11ClN2O6 |
Molecular Weight |
278.64 g/mol |
IUPAC Name |
6-chloro-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyridazin-3-one |
InChI |
InChI=1S/C9H11ClN2O6/c10-8-3(14)1-5(15)12(11-8)9-7(17)6(16)4(2-13)18-9/h1,4,6-7,9,13-14,16-17H,2H2 |
InChI Key |
PUECCSPXBNHEBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN(C1=O)C2C(C(C(O2)CO)O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


